2-Acetyl-3-fluoropyridine
Overview
Description
2-Acetyl-3-fluoropyridine is an organic compound with the chemical formula C8H6FNO and a molecular weight of 151.14 g/mol . It is a white to yellow crystalline solid at room temperature, with a melting point of 52-56°C . Additionally, it is used as a flavor and fragrance ingredient, adding a unique aroma to various products .
Biochemical Analysis
Biochemical Properties
2-Acetyl-3-fluoropyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to participate in Suzuki–Miyaura coupling reactions, which are widely used in organic synthesis for forming carbon-carbon bonds . The compound’s fluorine atom enhances its reactivity and stability, making it a valuable intermediate in the synthesis of complex organic molecules. Additionally, this compound can interact with proteins and enzymes involved in metabolic pathways, potentially influencing their activity and function .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with specific enzymes can lead to changes in the phosphorylation status of proteins, thereby modulating signal transduction pathways . Furthermore, this compound may impact gene expression by binding to transcription factors or other regulatory proteins, altering the transcriptional activity of target genes . These effects on cellular processes highlight the compound’s potential as a tool for studying cellular mechanisms and developing therapeutic agents.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to enzymes and proteins through hydrogen bonding, hydrophobic interactions, and van der Waals forces . These interactions can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the binding interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under inert atmosphere and room temperature conditions . Prolonged exposure to light or air can lead to its degradation, resulting in a decrease in its effectiveness in biochemical reactions. Long-term studies have shown that this compound can have sustained effects on cellular function, with changes in enzyme activity and gene expression observed over extended periods . These temporal effects are important considerations for designing experiments and interpreting results in research involving this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall health. At higher doses, it can exhibit toxic or adverse effects, including enzyme inhibition, disruption of metabolic pathways, and alterations in gene expression . Threshold effects have been observed, where a certain dosage level is required to elicit significant biological responses. Understanding the dosage effects of this compound is crucial for determining its safety and efficacy in preclinical studies and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have distinct biological activities . Additionally, this compound can influence the activity of key metabolic enzymes, thereby affecting the overall metabolic balance within cells . These interactions highlight the compound’s potential impact on cellular metabolism and its relevance in studying metabolic disorders and developing metabolic therapies.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of transport proteins . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . Understanding the transport and distribution of this compound is essential for elucidating its cellular effects and optimizing its use in research and therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the endoplasmic reticulum, mitochondria, or other organelles, depending on its interactions with intracellular proteins and transporters These localization patterns can influence the compound’s activity and function, as well as its effects on cellular processes
Preparation Methods
The synthesis of 2-Acetyl-3-fluoropyridine involves several chemical reactions and purification steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the selective synthesis of fluoropyridines, which remains a challenging problem due to the presence of strong electron-withdrawing substituents in the aromatic ring . Industrial production methods for this compound have been developed to ensure high purity and yield .
Chemical Reactions Analysis
2-Acetyl-3-fluoropyridine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The Suzuki–Miyaura coupling reaction is one of the most common reactions involving this compound, where it acts as a nucleophilic organic group transferred from boron to palladium . Common reagents used in these reactions include boron reagents, palladium catalysts, and various solvents . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve the formation of new carbon–carbon bonds .
Scientific Research Applications
2-Acetyl-3-fluoropyridine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various pharmaceuticals and agrochemicals . In biology, it is used as a precursor for the synthesis of biologically active compounds, including potential imaging agents for various biological applications . In medicine, it may act as a precursor for the synthesis of active pharmaceutical ingredients . Additionally, it is used in the flavor and fragrance industry to add unique aromas to products .
Mechanism of Action
The mechanism of action of 2-Acetyl-3-fluoropyridine is based on its chemical reactivity and ability to interact with biological targets . In the pharmaceutical industry, it may act as a precursor for the synthesis of active pharmaceutical ingredients, which exert their effects through various molecular targets and pathways . The specific mechanism of action depends on the particular compound synthesized from this compound and its intended use.
Comparison with Similar Compounds
2-Acetyl-3-fluoropyridine can be compared with other fluoropyridine derivatives, such as 2-fluoropyridine, 3-fluoropyridine, and 4-fluoropyridine . These compounds share similar chemical structures but differ in the position of the fluorine atom on the pyridine ring. The presence of the acetyl group in this compound adds to its uniqueness, making it a versatile building block for the synthesis of various compounds .
Properties
IUPAC Name |
1-(3-fluoropyridin-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO/c1-5(10)7-6(8)3-2-4-9-7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZMVVFNNQQTFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC=N1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00520591 | |
Record name | 1-(3-Fluoropyridin-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00520591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87674-20-2 | |
Record name | 1-(3-Fluoropyridin-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00520591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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